

"literature review of 1-isopropyl-2-aminonaphthalene"

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Compound of Interest

Compound Name: Naphthalene, 1-isopropyl-2-amino-

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An In-depth Technical Guide to 1-isopropyl-2-aminonaphthalene

Abstract

1-isopropyl-2-aminonaphthalene, a derivative of the carcinogenic compound 2-naphthylamine^{[1][2]}, is a molecule of interest in medicinal chemistry due to the diverse biological activities exhibited by related aminonaphthalene structures. This document provides a comprehensive literature review of 1-isopropyl-2-aminonaphthalene, covering its synthesis, physicochemical properties, spectroscopic characterization, and potential biological activities. Detailed experimental protocols for its synthesis and hypothetical biological assays are presented, alongside visualizations of synthetic workflows and potential signaling pathways to guide future research and development.

Introduction

Naphthalene derivatives form the core of numerous biologically active compounds, with applications ranging from anti-inflammatory agents to cytotoxic and antifungal therapies^{[3][4][5]}. The introduction of an N-alkyl group to the 2-aminonaphthalene scaffold can significantly modulate its biological profile. This review focuses on the N-isopropyl derivative, 1-isopropyl-2-aminonaphthalene, a compound not extensively studied but holding potential for further investigation. 2-Naphthylamine itself is a known carcinogen, and its handling requires stringent safety protocols^{[1][2]}. However, its derivatives continue to be explored for therapeutic applications^{[5][6]}.

Synthesis and Characterization

The most direct and widely used method for the synthesis of N-alkylated amines from primary amines and ketones is reductive amination[7][8][9][10]. This approach offers high selectivity and is often performed as a one-pot reaction under mild conditions[8].

Proposed Synthetic Route: Reductive Amination

1-isopropyl-2-aminonaphthalene can be synthesized via the reductive amination of 2-aminonaphthalene with acetone. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced to the corresponding secondary amine.

Reaction Scheme:

2-Aminonaphthalene + Acetone → [Imine Intermediate] --(Reducing Agent)--> 1-isopropyl-2-aminonaphthalene

Experimental Protocol: Synthesis of 1-isopropyl-2-aminonaphthalene

- Materials: 2-aminonaphthalene, acetone, methanol, sodium cyanoborohydride (NaBH_3CN), acetic acid, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
- Procedure:
 - To a solution of 2-aminonaphthalene (1.0 eq) in methanol, add acetone (1.5 eq) and a catalytic amount of acetic acid.
 - Stir the mixture at room temperature for 1 hour to facilitate imine formation.
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
 - Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford the pure 1-isopropyl-2-aminonaphthalene.

Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and spectroscopic data for 1-isopropyl-2-aminonaphthalene, based on known data for 2-aminonaphthalene and other N-alkylated derivatives[2][11][12][13][14].

Table 1: Physicochemical Properties of 1-isopropyl-2-aminonaphthalene

Property	Predicted Value
Molecular Formula	C ₁₃ H ₁₅ N
Molecular Weight	185.27 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	~ 60-65 °C
Boiling Point	> 300 °C
Solubility	Soluble in organic solvents (e.g., ethanol, dichloromethane), sparingly soluble in water[15]
logP	~ 3.5

Table 2: Predicted Spectroscopic Data for 1-isopropyl-2-aminonaphthalene

Technique	Predicted Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.80-7.70 (m, 3H, Ar-H), 7.40-7.25 (m, 2H, Ar-H), 7.10 (d, 1H, J=8.4 Hz, Ar-H), 6.95 (s, 1H, Ar-H), 4.0 (br s, 1H, NH), 3.75 (sept, 1H, J=6.4 Hz, CH), 1.30 (d, 6H, J=6.4 Hz, 2 x CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 146.0, 135.0, 129.0, 128.5, 127.8, 126.5, 125.0, 122.5, 118.0, 106.0, 48.0 (CH), 23.0 (2 x CH ₃)
IR (KBr, cm ⁻¹)	3400-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1600, 1500 (Ar C=C stretch), 1320 (C-N stretch)
Mass Spec (ESI-MS)	m/z 186.1283 [M+H] ⁺

Potential Biological Activities and Signaling Pathways

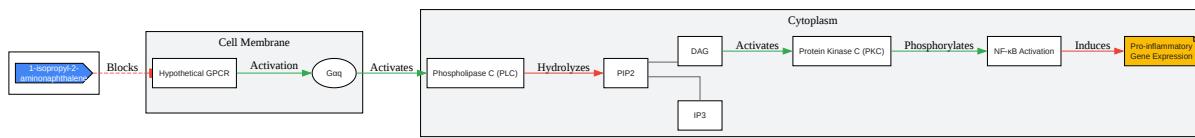
Derivatives of aminonaphthalene have been reported to possess a range of biological activities, including:

- Anti-inflammatory Activity: Some naphthalene derivatives have shown potent anti-inflammatory effects, comparable to standard drugs like phenylbutazone and naproxen[3].
- Antifungal and Cytotoxic Activities: α-Naphthylamine derivatives have demonstrated activity against human cancer cell lines (MCF-7, H-460, and SF-268) and various pathogenic fungi[5].
- Anxiolytic, Sedative, and Hypnotic Activities: Naphthalene-based quinoxaline derivatives have shown significant sedative and hypnotic activities in animal models[16].

Given these precedents, 1-isopropyl-2-aminonaphthalene is a candidate for screening in similar assays. A hypothetical mechanism of action could involve the modulation of a G-protein coupled receptor (GPCR) signaling pathway, a common target for many therapeutic agents.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where 1-isopropyl-2-aminonaphthalene acts as an antagonist to a hypothetical GPCR, leading to a downstream anti-inflammatory response.

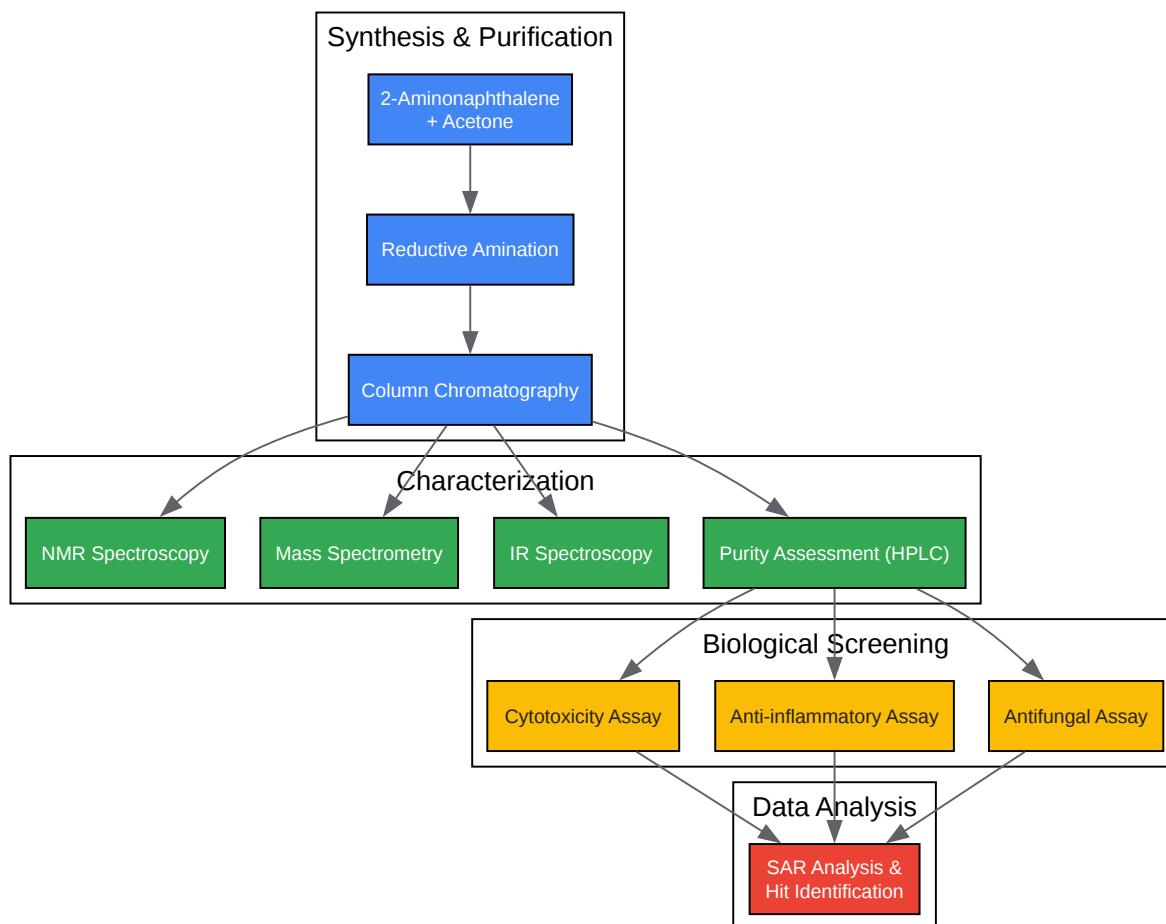


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Hypothetical GPCR antagonism by 1-isopropyl-2-aminonaphthalene.

Experimental Workflows

A structured workflow is essential for the efficient evaluation of novel compounds. The following diagram outlines a typical workflow from synthesis to initial biological screening.



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Workflow for synthesis and screening of 1-isopropyl-2-aminonaphthalene.

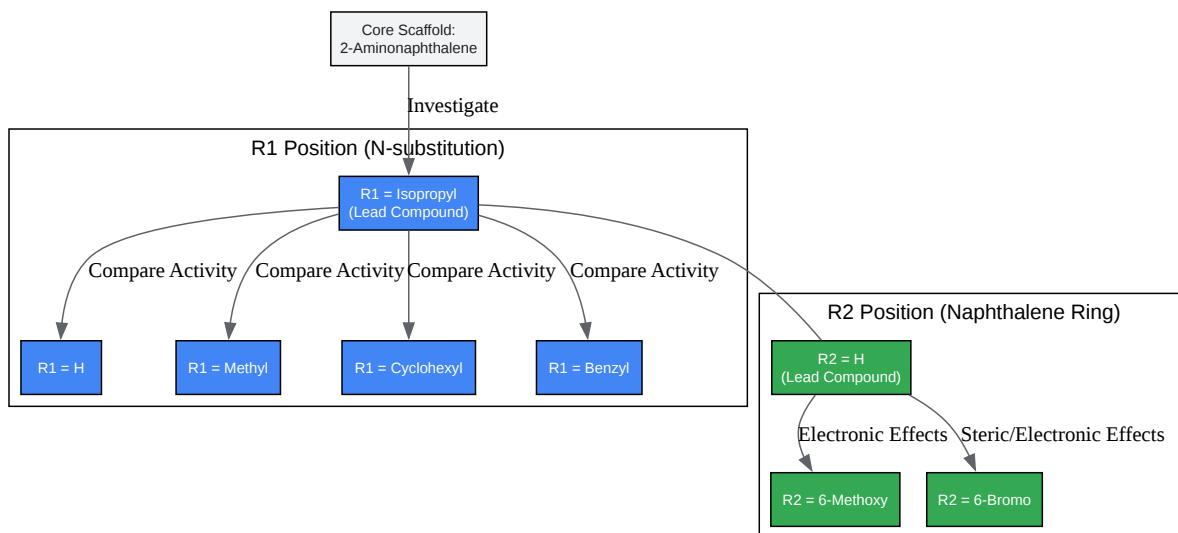
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

- Cell Line: RAW 264.7 murine macrophage cell line.

- Materials: 1-isopropyl-2-aminonaphthalene, Lipopolysaccharide (LPS), DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Griess Reagent, ELISA kit for TNF- α .
- Procedure:
 - Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.
 - Pre-treat the cells with varying concentrations of 1-isopropyl-2-aminonaphthalene for 1 hour.
 - Stimulate the cells with LPS (1 μ g/mL) for 24 hours to induce an inflammatory response.
 - Collect the cell culture supernatant.
 - Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.
 - Quantify the concentration of Tumor Necrosis Factor-alpha (TNF- α) in the supernatant using an ELISA kit.
 - Determine the IC_{50} value of 1-isopropyl-2-aminonaphthalene for the inhibition of NO and TNF- α production.

Structure-Activity Relationship (SAR) Logic

To guide further drug development, it is crucial to understand the structure-activity relationship (SAR). The following diagram illustrates a logical approach to exploring the SAR of the 2-aminonaphthalene scaffold.

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Logical approach for SAR studies of 2-aminonaphthalene derivatives.

Conclusion

While 1-isopropyl-2-aminonaphthalene is not a widely studied compound, this review provides a comprehensive guide for its synthesis, characterization, and potential biological evaluation based on the literature of related compounds. The proposed synthetic route via reductive amination is efficient and straightforward. The potential for this compound to exhibit anti-inflammatory, cytotoxic, or other biological activities warrants further investigation. The provided experimental protocols and workflows offer a clear path for researchers to explore the therapeutic potential of this and other N-alkylated 2-aminonaphthalene derivatives. It is imperative that all research involving derivatives of 2-naphthylamine be conducted with appropriate safety precautions due to the known carcinogenicity of the parent compound.

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